
pseudopterosin C
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Overview
Description
pseudopterosin C is a natural product found in Antillogorgia elisabethae and Pseudopterogorgia with data available.
Scientific Research Applications
Anti-Inflammatory Properties
Pseudopterosin C has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in inflammatory responses. Research indicates that this compound can reduce cytokine release in monocytic cells, suggesting its potential as an anti-inflammatory agent. Specifically, it has demonstrated efficacy in inhibiting TNFα-induced NF-κB activation, which is pivotal in various inflammatory diseases .
Analgesic Effects
The compound exhibits potent analgesic properties, making it a candidate for pain management therapies. This compound has been reported to alleviate pain associated with traumatic injuries and inflammatory conditions. Its mechanism involves the selective antagonism of chemical irritation pathways, which could be beneficial in treating conditions such as post-operative pain and burns .
Antimicrobial Activity
This compound shows significant antimicrobial activity against various pathogenic microorganisms. Studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. This broad-spectrum antimicrobial profile highlights its potential applications in developing new therapeutic agents for infectious diseases .
Anticancer Applications
Recent studies have explored the anticancer properties of this compound, particularly in breast cancer models. It has been found to inhibit the proliferation and invasion of triple-negative breast cancer cells (MDA-MB-231) by interfering with critical signaling pathways involved in tumor progression. The compound's ability to reduce cytokine expression related to tumor growth further supports its potential as an adjunct therapy in cancer treatment .
Neurological Applications
Research indicates that this compound may have neuroprotective effects, potentially benefiting conditions involving oxidative stress and neurodegeneration. Its application in neurological studies suggests that it could help protect synaptic functions during stress conditions, although further investigation is needed to fully understand these mechanisms .
Cosmetic Applications
Due to its anti-inflammatory and skin-healing properties, this compound is being investigated for use in cosmetic formulations aimed at treating skin irritations and promoting wound healing. Its non-narcotic analgesic properties also make it suitable for topical applications aimed at alleviating discomfort from skin conditions .
Summary Table of Applications
Properties
CAS No. |
104881-78-9 |
---|---|
Molecular Formula |
C27H38O7 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]-3,5-dihydroxyoxan-4-yl] acetate |
InChI |
InChI=1S/C27H38O7/c1-12(2)9-17-10-14(4)18-8-7-13(3)20-22(18)21(17)15(5)23(30)26(20)34-27-24(31)25(33-16(6)28)19(29)11-32-27/h9,13-14,17-19,24-25,27,29-31H,7-8,10-11H2,1-6H3/t13-,14-,17-,18+,19+,24+,25-,27-/m0/s1 |
InChI Key |
KFGFLTUAFJTHSD-HPZAAEPWSA-N |
SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)OC(=O)C)O)O)C)C=C(C)C)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)OC(=O)C)O)O)C)C=C(C)C)C |
Canonical SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)OC(=O)C)O)O)C)C=C(C)C)C |
Synonyms |
OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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